4-Amino-1,3-dihydroisobenzofuran

Vue d'ensemble

Description

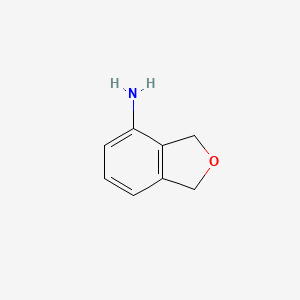

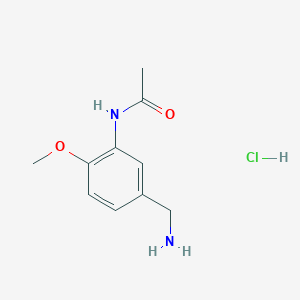

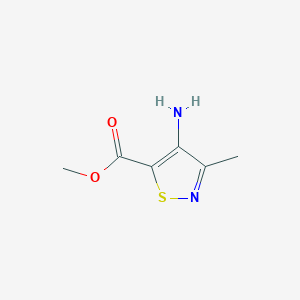

4-Amino-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.17 . Its IUPAC name is 1,3-dihydro-2-benzofuran-4-amine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 4-Amino-1,3-dihydroisobenzofuran or its derivatives has been reported in several studies . For instance, one study reported the synthesis of ester analogues of escitalopram, which is a highly selective and potent serotonin reuptake inhibitor used to treat depression . Another study reported the unexpected formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative .Molecular Structure Analysis

The InChI code for 4-Amino-1,3-dihydroisobenzofuran is 1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-1,3-dihydroisobenzofuran are not detailed in the search results, studies have reported on the synthesis of its derivatives, which involve various chemical reactions .Physical And Chemical Properties Analysis

4-Amino-1,3-dihydroisobenzofuran is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its molecular weight is 135.17 .Applications De Recherche Scientifique

Synthesis of Derivatives

“4-Amino-1,3-dihydroisobenzofuran” is used in the synthesis of derivatives belonging to the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . This compound is a known precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system .

Development of New Synthetic Methodologies

The compound has been used in the development of new synthetic methodologies. For instance, a novel methodology was reported for the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative .

Ring Contracting Rearrangement

“4-Amino-1,3-dihydroisobenzofuran” is involved in ring contracting rearrangement processes. This is particularly useful in the synthesis of complex organic compounds .

Pharmaceutical Research

Isobenzofuran, a structural motif of “4-Amino-1,3-dihydroisobenzofuran”, plays a key role in pharmaceutical research . It’s found in various pharmaceuticals and naturally occurring substances .

Radical Scavenging Potential

Compounds containing the isobenzofuran ring, such as “4-Amino-1,3-dihydroisobenzofuran”, have been evidenced to have plausible radical scavenging potential . This makes them potentially useful in the development of antioxidant therapies .

Source of Bioactive Compounds

Isobenzofuranones, commonly named as phthalides, are considered to be privileged structures in organic, biological, and medicinal chemistry . They have exhibited a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, as well as antileishmanial activities .

Safety and Hazards

Orientations Futures

The future directions for research on 4-Amino-1,3-dihydroisobenzofuran could involve further exploration of its potential uses in the synthesis of pharmaceutical compounds, given its role in the synthesis of escitalopram analogues . Additionally, research could investigate the chemical reactions involving this compound and its derivatives .

Mécanisme D'action

Target of Action

It is known that dihydroisobenzofuran derivatives, which include 4-amino-1,3-dihydroisobenzofuran, have been found in a number of medications with anti-tumor, anti-diabetic, and antibacterial activities .

Mode of Action

Dihydroisobenzofuran derivatives have been shown to possess credible radical scavenging activity . This suggests that 4-Amino-1,3-dihydroisobenzofuran may interact with its targets by neutralizing harmful radicals in the body, thereby preventing oxidative damage.

Propriétés

IUPAC Name |

1,3-dihydro-2-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMUORJBFEXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

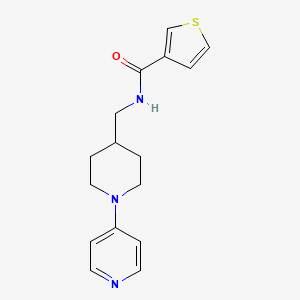

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)

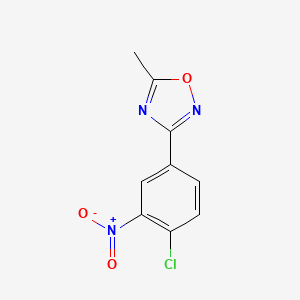

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)

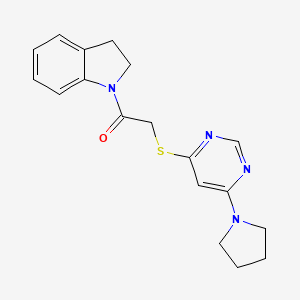

![8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2839055.png)

![2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2839058.png)

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)

![5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2839067.png)